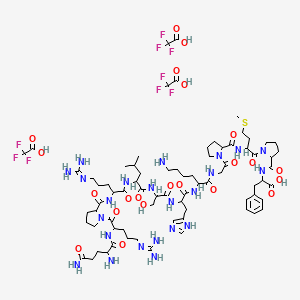

Apelin-13 tritrifluoroacetate

Description

Overview of Apelin Peptide Family and Angiotensin II Receptor-Like 1 (APJ) System

The apelinergic system is a crucial signaling pathway involved in a multitude of physiological processes. mdpi.com This system is primarily composed of the apelin receptor, known as APJ, and its endogenous ligands, the apelin peptides and a more recently discovered peptide, Elabela. mdpi.comturkiyeklinikleri.com The APJ receptor, officially designated as Angiotensin II Receptor-Like 1, is a G protein-coupled receptor (GPCR) that shares structural homology with the angiotensin II type 1 receptor, though it does not bind angiotensin II. mdpi.comscispace.com

Apelin is initially produced as a 77-amino acid preproprotein. mdpi.commedchemexpress.com This precursor undergoes enzymatic cleavage to generate a 55-residue proapelin (apelin-55), which can be further processed into several shorter, biologically active isoforms. bachem.comphoenixpeptide.comnih.gov The predominant and most studied of these isoforms are named according to their amino acid length: Apelin-36 (B1139625), Apelin-17, and Apelin-13 (B560349). medchemexpress.combachem.com A pyroglutamylated form of Apelin-13, [Pyr1]-Apelin-13, is also a key bioactive isoform, noted for its increased stability. researchgate.net

The components of the apelinergic system are widely distributed throughout the body, with notable expression in the heart, lungs, kidneys, brain, adipose tissue, and blood vessels. scispace.comfrontiersin.org This widespread distribution underscores the system's diverse roles, which include the regulation of cardiovascular function, fluid homeostasis, energy metabolism, and angiogenesis. mdpi.combachem.comfrontiersin.org The system's ligands, apelin and Elabela, can activate various downstream signaling pathways, such as the PI3K/AKT and ERK1/2 pathways, to mediate their effects. mdpi.com

Apelin-13 as a Predominant Bioactive Isoform

Among the different apelin isoforms, Apelin-13 stands out as one of the most potent and biologically active forms. researchgate.netfrontiersin.org It is a 13-amino acid peptide that acts as an endogenous ligand for the APJ receptor, activating it with high affinity. targetmol.comcaymanchem.com Research has consistently shown that the C-terminal 13 amino acids of the apelin preproprotein are sufficient for binding to the APJ receptor and eliciting a biological response. researchgate.net

Studies comparing the potency of various apelin isoforms have demonstrated that Apelin-13 often exhibits a significantly higher affinity for the APJ receptor than the longer forms like Apelin-36. For instance, the EC50 value, which represents the concentration required to elicit a half-maximal response, is notably lower for Apelin-13 compared to Apelin-17 and Apelin-36. nih.govcaymanchem.com Specifically, Apelin-13 activates the APJ receptor with an EC50 value of approximately 0.37 nM, while the EC50 values for Apelin-17 and Apelin-36 are 2.5 nM and 20 nM, respectively. medchemexpress.comcaymanchem.com

Furthermore, the pyroglutamylated form, [Pyr1]-Apelin-13, is considered the major apelin isoform found in human plasma and cardiovascular tissue due to its resistance to degradation by peptidases. researchgate.netglpbio.com This enhanced stability contributes to its prominence as a key player in the physiological effects mediated by the apelinergic system. researchgate.net The direct processing of proapelin to Apelin-13 by the enzyme proprotein convertase subtilisin/kexin 3 (PCSK3 or furin) has been demonstrated, highlighting a specific pathway for its production. nih.govnih.gov

Historical Context of Apelin-13 Research

The journey to understanding Apelin-13 began with the discovery of its receptor. In 1993, a team of researchers led by O'Dowd identified and cloned a gene for an "orphan" G protein-coupled receptor due to its structural similarity to the angiotensin II receptor. scispace.commdpi.com This receptor was named APJ (Apelin Peptide Jejunum). mdpi.com For several years, the endogenous ligand for this receptor remained unknown.

The breakthrough came in 1998 when Professor Tatemoto and his colleagues isolated a novel peptide from bovine stomach extracts that was shown to be the endogenous ligand for the APJ receptor. scispace.commdpi.combioscientifica.com They named this peptide "apelin," derived from AP J e ndogenous li gan d. mdpi.com Their initial work identified several active fragments, including Apelin-36, Apelin-17, and Apelin-13. bioscientifica.com

Subsequent research quickly established the significant biological activity of these peptides, particularly the shorter isoforms. researchgate.net Early studies characterized the widespread distribution of both apelin and the APJ receptor, hinting at the system's pleiotropic physiological roles. scispace.com The identification of [Pyr1]-Apelin-13 as a major, more stable isoform in human plasma and cardiac tissue further solidified the importance of the 13-amino acid peptide in cardiovascular regulation. researchgate.netahajournals.org Over the years, research has expanded to elucidate the role of Apelin-13 and the broader apelinergic system in various pathological conditions, making it a target of interest for potential therapeutic interventions. bachem.com

Compound Information

Structure

2D Structure

Properties

Molecular Formula |

C75H114F9N23O22S |

|---|---|

Molecular Weight |

1892.9 g/mol |

IUPAC Name |

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(2,5-diamino-5-oxopentanoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C69H111N23O16S.3C2HF3O2/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40;3*3-2(4,5)1(6)7/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79);3*(H,6,7) |

InChI Key |

OIRYKVAVPJKHCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Apelin 13 Peptide Action

Apelin-13 (B560349) Receptor Binding and Activation Profiles

The biological effects of Apelin-13 are initiated by its binding to and activation of a specific cell surface receptor, which triggers a series of downstream events.

Apelin-13 functions as an endogenous ligand for the APJ receptor, a Class A G protein-coupled receptor (GPCR). nih.govoup.commedchemexpress.com Structurally similar to the angiotensin II type 1 receptor (AT1), the APJ receptor remained an "orphan" receptor until the isolation of apelin from bovine stomach extracts. nih.gov The binding of Apelin-13 to the APJ receptor is a high-affinity interaction, with studies reporting an EC50 value of approximately 0.37 nM for receptor activation. medchemexpress.com This interaction is crucial for initiating the receptor's conformational change, which in turn allows it to couple with and activate intracellular heterotrimeric G proteins. nih.govahajournals.org Research has shown that the positive charge and hydrophobic residues of the Apelin-13 peptide are critical for its interaction with the APJ receptor. nih.gov Upon binding, the APJ receptor can couple to several types of G proteins, most notably the Gi and Gq families, leading to the modulation of various second messenger systems. researchgate.netnih.govahajournals.org For instance, coupling to Gi proteins typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govfrontiersin.orgahajournals.org

Apelin-13 is a potent agonist of the APJ receptor. oup.com As a balanced agonist, it is capable of activating both G protein-dependent pathways and β-arrestin-mediated signaling cascades. patsnap.com The activation of G protein pathways is considered the canonical signaling mechanism for many of the peptide's acute physiological effects. However, the APJ receptor system is also a prime example of "biased agonism" or "functional selectivity," a phenomenon where different ligands binding to the same receptor can preferentially activate distinct downstream signaling pathways. nih.govmdpi.com

This biased signaling has significant implications. While G protein activation (e.g., via Gαi) is linked to beneficial effects like improved cardiac contractility, the recruitment of β-arrestin is primarily associated with receptor desensitization, internalization, and the activation of G protein-independent signaling pathways, such as aspects of the ERK pathway. nih.govyoutube.com Some studies suggest that different apelin isoforms may naturally exhibit some degree of bias. For example, apelin-36 (B1139625) has been shown to preferentially couple the APJ receptor to the Gαi2 subunit compared to apelin-13. nih.gov The development of synthetic biased agonists that selectively activate the G protein pathway while minimizing β-arrestin recruitment is an active area of research, aiming to prolong the therapeutic signal without causing rapid receptor desensitization. patsnap.comfrontiersin.org

| Ligand | Primary Signaling Pathway Activated | β-Arrestin Recruitment | Receptor Internalization | Key Characteristic |

|---|---|---|---|---|

| Apelin-13 | G protein (Gαi/Gαq) and β-arrestin | Yes | Yes | Balanced Agonist patsnap.com |

| CMF-019 | G protein (Gαi) | Minimal | Minimal | G protein-Biased Agonist frontiersin.org |

| WN561 | G protein | No | Not specified | G protein-Biased Agonist patsnap.com |

Intracellular Signaling Cascades Modulated by Apelin-13 Peptide

Following APJ receptor activation, Apelin-13 modulates several key intracellular signaling pathways that are central to cellular function, including proliferation, survival, metabolism, and hypertrophy.

A prominent signaling route activated by Apelin-13 is the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway. researchgate.netnih.govnih.gov Upon APJ receptor activation, PI3K is recruited and activated, leading to the phosphorylation and subsequent activation of Akt. researchgate.net This pathway is crucial for mediating many of Apelin-13's effects on cell growth, survival, and metabolism. nih.govnih.gov For example, in cardiomyocytes, activation of the PI3K/Akt pathway by Apelin-13 has been shown to promote cellular hypertrophy. oup.comnih.gov This involves the downstream activation of effectors like the mammalian target of rapamycin (B549165) (mTOR) and p70S6 kinase (p70S6K). oup.comnih.govnih.gov Studies have demonstrated that the hypertrophic effects of Apelin-13 can be attenuated by inhibitors of PI3K (e.g., LY294002) and Akt, confirming the pathway's central role. oup.comnih.govportlandpress.com Furthermore, this pathway is implicated in improving glucose metabolism and protecting against oxidative stress. nih.govportlandpress.com

Apelin-13 is a potent activator of the Extracellular Signal-Regulated Kinase (ERK) and other Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netnih.gov The activation of ERK1/2 is a common downstream event following APJ receptor coupling to both Gi and Gq/11 proteins. researchgate.netnih.gov This activation can occur through various upstream mediators, including Protein Kinase C (PKC). researchgate.netresearchgate.net Research in human embryonic kidney 293 (HEK293) cells overexpressing the human APJ receptor showed that Apelin-13 induces a dose-dependent phosphorylation of ERK1/2, with significant activation observed at 10 nM and maximal activation at 100 nM. nih.gov This signaling cascade is linked to the regulation of cell proliferation, migration, and invasion. nih.govspandidos-publications.com For instance, in MCF-7 breast cancer cells, Apelin-13-induced proliferation and invasion were found to be dependent on ERK1/2 phosphorylation. spandidos-publications.com The PI3K/Akt pathway can also act upstream of or in concert with the ERK pathway to regulate cellular processes. oup.comnih.gov

Apelin-13 also modulates cellular energy homeostasis through the activation of the AMP-Activated Protein Kinase (AMPK) pathway. nih.govmdpi.com AMPK acts as a cellular energy sensor, and its activation by Apelin-13 has been observed in various cell types. mdpi.comresearchgate.net The activation of AMPK can lead to the inhibition of anabolic pathways and the stimulation of catabolic processes to restore cellular energy balance. mdpi.com A key downstream target of AMPK is the mTOR signaling pathway; AMPK activation can inhibit mTOR, which in turn can induce autophagy. nih.govmdpi.commdpi.com In HL-1 atrial muscle cells, Apelin-13 was shown to reverse the effects of angiotensin II on certain cellular proteins via the AMPK/mTOR signaling pathway. nih.gov This pathway is also involved in the neuroprotective effects of Apelin-13, where it can stimulate autophagy and protect against neurotoxicity. mdpi.com

| Signaling Pathway | Key Mediators | Primary Cellular Functions Regulated by Apelin-13 | Reference Inhibitors Used in Studies |

|---|---|---|---|

| PI3K/Akt | PI3K, Akt, mTOR, p70S6K | Cell hypertrophy, survival, proliferation, glucose metabolism. oup.comnih.govnih.govnih.gov | LY294002 (PI3K inhibitor) oup.comnih.govnih.gov |

| ERK/MAPK | PKC, ERK1/2 | Cell proliferation, migration, invasion. nih.govnih.govspandidos-publications.com | PD98059 (ERK1/2 inhibitor) oup.comspandidos-publications.com |

| AMPK | AMPK, mTOR, ULK1 | Autophagy, energy homeostasis, regulation of metabolism. nih.govmdpi.com | Compound C (AMPK inhibitor) nih.govmdpi.com |

Wnt/β-catenin Signaling Involvement

Emerging evidence suggests that Apelin-13 can modulate the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and development. nih.govyoutube.comyoutube.com Studies have indicated that Apelin can enhance the osteogenic differentiation of human bone marrow mesenchymal stem cells, at least in part, through the activation of the Wnt/β-catenin signaling pathway. nih.gov In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. youtube.comyoutube.com Once in the nucleus, β-catenin acts as a transcriptional coactivator, influencing the expression of target genes. Apelin-13's interaction with this pathway highlights its potential role in tissue regeneration and repair.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

Apelin-13 has been shown to exert regulatory effects on the Nuclear Factor-kappa B (NF-κB) pathway, a key player in inflammatory responses, immune function, and cell survival. researchgate.netnih.govnih.gov Research indicates that Apelin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines. nih.govnih.gov For instance, in models of pancreatitis, apelin was found to inhibit the up-regulation of pancreatic tumor necrosis factor α, macrophage inflammatory protein-1 α/β, and IL-1β expression by suppressing NF-κB activation. nih.gov This inhibitory effect may be mediated through the prevention of IκB degradation and the reduction of protein kinase C phosphorylation. nih.gov Furthermore, some studies suggest that the binding of apelin-13 to its receptor can prompt the expression of NF-κB, which in turn can intensify the manifestation of chemotactic pro-inflammatory molecules. nih.gov This dual regulatory capacity underscores the context-dependent role of Apelin-13 in modulating inflammatory processes.

Nitric Oxide Synthase (eNOS)/cGMP Pathway

The vasodilatory effects of Apelin-13 are, in part, mediated through the activation of the endothelial nitric oxide synthase (eNOS)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. researchgate.netnih.govnih.govacs.orgaging-us.com Upon binding to the APJ receptor on endothelial cells, Apelin-13 can stimulate eNOS, leading to the production of nitric oxide (NO). researchgate.netnih.gov NO then activates soluble guanylate cyclase, which increases the levels of cGMP, a second messenger that promotes smooth muscle relaxation and vasodilation. aging-us.com Studies have demonstrated that Apelin-13 can promote the production of nitric oxide, which can be beneficial in conditions like diabetic nephropathy by alleviating fibrosis of kidney tissues. nih.gov The activation of this pathway is a key mechanism underlying Apelin-13's cardiovascular effects.

Gαi and Gαq Protein Coupling and Signaling Bias

The APJ receptor, upon activation by Apelin-13, couples to heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes. researchgate.netnih.govresearchgate.netbiomolther.org This coupling initiates distinct downstream signaling cascades. Gαi activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while Gαq activation stimulates phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. biomolther.org

Interestingly, the concept of "biased signaling" or "functional selectivity" has emerged in the context of the apelin/APJ system. nih.govbiomolther.orgahajournals.orgpatsnap.com This refers to the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. For example, certain synthetic apelin receptor agonists have been designed to be G-protein biased, showing a preference for G-protein-mediated signaling over β-arrestin recruitment. ahajournals.orgpatsnap.com This biased agonism could have therapeutic implications, allowing for the selective activation of beneficial signaling pathways.

| Research Finding | Signaling Pathway Bias | Reference |

| The mutant 183MDYS186-AAAA in ECL2 of the APJ receptor showed Gi-biased signaling upon stimulation with apelin-13. | Gi-biased | nih.gov |

| The mutant 268KTL270-AAA in ECL3 of the APJ receptor showed Gq biasing upon stimulation with apelin-13. | Gq-biased | nih.gov |

| The synthetic apelin analogue MM07 was identified as a biased agonist with a ~350- to 1300-fold bias for the G-protein pathway over β-arrestin pathways. | G-protein biased | ahajournals.org |

β-Arrestin Recruitment and Receptor Internalization Dynamics

Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the APJ receptor. nih.govfrontiersin.orgnih.gov This recruitment plays a crucial role in receptor desensitization by uncoupling the receptor from G proteins and initiating its internalization via clathrin-coated pits. nih.gov The dynamics of β-arrestin recruitment and subsequent receptor trafficking can be ligand-dependent. researchgate.net

Studies have shown that different apelin isoforms can induce distinct patterns of receptor internalization and recycling. For instance, internalization of the apelin receptor by apelin-13 is characterized by a transient association with β-arrestins and rapid recycling back to the cell surface. researchgate.net In contrast, other isoforms like apelin-36 may lead to a more sustained β-arrestin interaction and target the receptor for lysosomal degradation. nih.govresearchgate.net This differential regulation of receptor trafficking provides another layer of complexity to Apelin-13 signaling.

| Ligand | β-Arrestin Interaction | Receptor Fate | Reference |

| Apelin-13 | Transient | Rapid recycling to cell surface | researchgate.net |

| Apelin-36 | Sustained | Trafficked with β-arrestin1 to intracellular compartments for lysosomal degradation | nih.govresearchgate.net |

Apelin-13 Peptide Modulation of Core Cellular Processes

Apelin-13's influence extends to the regulation of fundamental cellular processes, with a notable impact on programmed cell death, or apoptosis.

Regulation of Cellular Apoptosis in Research Models

Apelin-13 has demonstrated a significant role in modulating apoptosis, often exhibiting protective, anti-apoptotic effects in various research models. nih.govnih.govscispace.comcellmolbiol.orgresearchgate.net In models of cerebral ischemia/reperfusion injury, Apelin-13 treatment has been shown to alleviate neuronal apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and decreasing the expression of cleaved caspase-3. nih.gov Similarly, in cardiomyocytes, Apelin-13 has been found to inhibit nicotine-induced apoptosis and oxidative stress. cellmolbiol.org

Conversely, some studies have reported pro-apoptotic effects of Apelin-13. For example, amidated apelin-13 was found to promote the apoptosis of adipocytes by inhibiting Bcl-2 and increasing the expression of caspase-3. nih.gov This suggests that the effect of Apelin-13 on apoptosis is cell-type and context-dependent. The mechanisms underlying these effects often involve the activation of pro-survival signaling pathways such as the PI3K/Akt and ERK/MAPK pathways. researchgate.net

| Research Model | Effect of Apelin-13 on Apoptosis | Key Molecular Changes | Reference |

| 3T3-L1 preadipocytes and DOI model rats | Promotes apoptosis | Decreased Bcl-2, Increased caspase-3 | nih.gov |

| Cerebral ischemia/reperfusion injury (rat model and SH-SY5Y cells) | Inhibits apoptosis | Increased Bcl-2/Bax ratio, Decreased cleaved caspase-3 | nih.gov |

| Nicotine-induced injury in H9c2 cardiomyocytes | Inhibits apoptosis | Increased Bcl-2, Decreased Bax and Caspase-3 | cellmolbiol.org |

| Doxorubicin-induced cardiotoxicity | Protects against apoptosis | Reduced caspase-3 activation | researchgate.net |

Influence on Autophagy Mechanisms

Apelin-13 has been identified as a significant regulator of autophagy, a catabolic process essential for cellular homeostasis, which involves the degradation of cellular components via lysosomes. Research indicates that Apelin-13 can inhibit autophagy in various cell types, often through the activation of specific signaling pathways.

In cardiomyocytes, for instance, exogenous Apelin-13 has been shown to attenuate glucose deprivation-induced autophagy. nih.gov This inhibitory effect is mediated by the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov The activation of this pathway leads to a decrease in the formation of autophagosomes and a reduction in the LC3-II/LC3-I ratio, a key marker of autophagic activity. nih.gov Studies have also demonstrated that Apelin-13 can increase the expression of Connexin-43 (Cx43) in non-myocytic cardiac cells by inhibiting autophagy through the Akt/mTOR pathway. mdpi.com This is supported by the upregulation of p62 and LC3I, which is indicative of autophagy inhibition. mdpi.com

Furthermore, Apelin-13 has been observed to protect PC12 cells against methamphetamine-induced autophagy and apoptosis. researchgate.net In the context of hypoxic pulmonary hypertension, Apelin-13 treatment has been found to decrease the level of autophagy in rat pulmonary arterial smooth muscle cells (PASMCs), thereby inhibiting their proliferation. scienceopen.com This effect is also linked to the activation of the PI3K/Akt/mTOR signaling pathway. scienceopen.com The regulatory role of Apelin-13 in autophagy underscores its potential as a therapeutic target in conditions where autophagic dysregulation is a contributing factor. nih.gov

| Cell Type | Condition | Effect of Apelin-13 | Key Signaling Pathway | Reference |

|---|---|---|---|---|

| Rat Cardiomyocytes | Glucose Deprivation | Inhibits autophagy | PI3K/Akt/mTOR | nih.gov |

| Non-Myocytic Cardiac Cells | - | Inhibits autophagy, increases Connexin-43 | Akt/mTOR | mdpi.com |

| PC12 Cells | Methamphetamine-induced stress | Inhibits autophagy | - | researchgate.net |

| Rat Pulmonary Arterial Smooth Muscle Cells | Hypoxia | Inhibits autophagy | PI3K/Akt/mTOR | scienceopen.com |

Mechanisms of Oxidative Stress Attenuation

Apelin-13 demonstrates significant protective effects against cellular damage by mitigating oxidative stress. It achieves this by modulating various enzymatic and non-enzymatic antioxidant systems and by suppressing the production of reactive oxygen species (ROS).

In the context of myocardial infarction-induced heart failure in rats, Apelin-13 has been shown to attenuate oxidative stress by inhibiting the PI3K/Akt signaling pathway. portlandpress.com This leads to a reduction in NADPH oxidase activity and superoxide (B77818) anion levels in cardiac fibroblasts. portlandpress.com Similarly, in human lens epithelial cells (HLECs) exposed to hydrogen peroxide (H₂O₂), Apelin-13 pretreatment was found to reduce ROS production, inhibit DNA damage, and suppress apoptosis. nih.gov This protective effect is mediated through the APJ receptor and involves the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax and Caspase-3. nih.gov

Further research highlights the ability of Apelin-13 to enhance the activity of antioxidant enzymes. In a model of ethanol-induced neuronal injury, Apelin-13 administration increased the activity of antioxidant enzymes and the concentration of glutathione, while reducing lipid peroxidation. mdpi.com In adipocytes, Apelin-13 suppresses the production and release of ROS through its interaction with the APJ receptor, suggesting a role in mitigating obesity-related oxidative stress. ntu.edu.sg Studies on a chronic asthma model also indicate that Apelin-13 can alleviate oxidative stress. citedrive.com

| Cell/Tissue Type | Model/Condition | Effect of Apelin-13 | Key Mechanisms | Reference |

|---|---|---|---|---|

| Rat Cardiac Fibroblasts | Myocardial Infarction | Attenuates oxidative stress | Inhibition of PI3K/Akt pathway, reduced NADPH oxidase activity | portlandpress.com |

| Human Lens Epithelial Cells | H₂O₂-induced oxidative stress | Inhibits oxidative damage and apoptosis | APJ receptor-mediated, increased Bcl-2, decreased Bax and Caspase-3 | nih.gov |

| Rat Hippocampus | Ethanol-induced neurotoxicity | Reduces oxidative stress | Increased antioxidant enzyme activity and glutathione | mdpi.com |

| Adipocytes | - | Suppresses ROS production | APJ receptor-mediated | ntu.edu.sg |

| Mouse Lung Tissue | Chronic Asthma Model | Alleviates oxidative stress | - | citedrive.com |

Anti-inflammatory and Immunomodulatory Research Findings

Apelin-13 exerts potent anti-inflammatory and immunomodulatory effects by regulating the production of inflammatory cytokines and modulating the activity of immune cells.

In macrophages treated with lipopolysaccharide (LPS), a potent inflammatory stimulus, Apelin-13 has been shown to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netdovepress.com This anti-inflammatory action is mediated, at least in part, by inhibiting oxidative stress. researchgate.net In a mouse model of LPS-induced acute lung injury, Apelin-13 treatment attenuated lung inflammation and reduced the infiltration of inflammatory cells. dovepress.com

Furthermore, Apelin-13 has demonstrated neuroprotective effects by suppressing pro-inflammatory responses. researchgate.net In SH-SY5Y cells, Apelin-13 treatment mitigated the cytotoxic effects of D-glutamic acid by reducing the levels of IL-1β and TNF-α, while increasing the levels of anti-inflammatory cytokines like IL-10 and transforming growth factor-beta 1 (TGF-β1). researchgate.net The anti-inflammatory effects of Apelin-13 are also evident in its ability to regulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This has been observed in the context of spinal cord injury repair. researchgate.net Studies have also pointed to the involvement of the PI3K/Akt signaling pathway in the anti-inflammatory actions of Apelin-13. frontiersin.org

| Cell/Animal Model | Condition | Effect of Apelin-13 | Key Findings | Reference |

|---|---|---|---|---|

| LPS-treated Macrophages | Inflammation | Suppresses pro-inflammatory cytokine release | Reduced TNF-α, IL-1β, IL-6 | researchgate.netdovepress.com |

| Mouse Model of Acute Lung Injury | LPS-induced inflammation | Attenuates lung inflammation | Reduced inflammatory cell infiltration | dovepress.com |

| SH-SY5Y Cells | D-glutamic acid-induced cytotoxicity | Reduces neuroinflammation | Decreased IL-1β, TNF-α; Increased IL-10, TGF-β1 | researchgate.net |

| Spinal Cord Injury Model | Neuroinflammation | Promotes repair | Regulates macrophage M1/M2 polarization | researchgate.net |

Impact on Cell Proliferation and Migration

Apelin-13 plays a crucial role in regulating cell proliferation and migration, processes that are vital for tissue development, repair, and various pathological conditions. The effects of Apelin-13 on these cellular processes are often cell-type specific and mediated by distinct signaling pathways.

In human retinal pigment epithelial (RPE) cells, Apelin-13 has been shown to promote proliferation and migration, actions that are mediated through the PI3K/Akt and MEK/Erk signaling pathways. nih.gov Similarly, in rat vascular smooth muscle cells (VSMCs), Apelin-13 induces proliferation and migration by upregulating the expression of Early growth response factor-1 (Egr-1). nih.gov This peptide also promotes the proliferation and migration of human retinal microvascular endothelial cells (HRMECs) in a dose-dependent manner. researchgate.net

Conversely, in other contexts, Apelin-13 can inhibit cell proliferation and migration. For instance, in rat pulmonary arterial smooth muscle cells under hypoxic conditions, exogenous Apelin-13 was found to inhibit proliferation and migration by regulating the level of autophagy. scienceopen.com In periodontal ligament (PDL) cells, Apelin-13 was able to counteract the inhibitory effects of the periodontal pathogen Fusobacterium nucleatum on cell migration, suggesting a restorative role in wound healing. mdpi.com

| Cell Type | Effect of Apelin-13 | Key Signaling Pathway/Mechanism | Reference |

|---|---|---|---|

| Human Retinal Pigment Epithelial (RPE) Cells | Promotes proliferation and migration | PI3K/Akt and MEK/Erk | nih.gov |

| Rat Vascular Smooth Muscle Cells (VSMCs) | Induces proliferation and migration | Upregulation of Egr-1 | nih.gov |

| Human Retinal Microvascular Endothelial Cells (HRMECs) | Promotes proliferation and migration | - | researchgate.net |

| Rat Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Inhibits proliferation and migration (under hypoxia) | Regulation of autophagy | scienceopen.com |

| Periodontal Ligament (PDL) Cells | Counteracts inhibition of migration | - | mdpi.com |

Physiological Systemic Roles of Apelin 13 Peptide in Preclinical Research Models

Cardiovascular System Research

Apelin-13 (B560349), an endogenous peptide, has been the subject of extensive preclinical research to elucidate its multifaceted roles within the cardiovascular system. These investigations, primarily conducted in animal models, have unveiled its significant involvement in critical physiological and pathophysiological processes, including the formation of new blood vessels, regulation of heart muscle contractility, control of vascular tone, and modulation of the heart's response to injury and disease.

Apelin-13, acting through its receptor APJ, is a recognized participant in the process of angiogenesis, the formation of new blood vessels. arvojournals.org Studies have shown that the apelin/APJ system is highly expressed during embryonic development and in postnatal retinal blood vessel formation, highlighting its fundamental role in vascular growth. nih.gov In pathological conditions, such as ischemia-induced retinopathy, the APJ receptor is upregulated, suggesting its involvement in disease-related neovascularization. arvojournals.org

Preclinical studies have demonstrated that Apelin-13 can promote the proliferation and migration of endothelial cells, which are key steps in angiogenesis. nih.gov For instance, in a mouse model of myocardial infarction, administration of Apelin-13 was found to increase myocardial capillary and arteriole density. nih.gov This was associated with an upregulation of crucial angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, as well as angiopoietin-1 (Ang-1). nih.govnwpii.com In vitro experiments have further shown that Apelin-13 enhances the migration, proliferation, and formation of capillary-like tubes by retinal endothelial cells. researchgate.net

Conversely, the inhibition of the apelin/APJ system has been shown to reduce pathological neovascularization. In a rat laser model of choroidal neovascularization (CNV), a condition characterized by abnormal blood vessel growth in the eye, an Apelin-13 antagonist significantly reduced the size of neovascular lesions. arvojournals.org Similarly, in mouse models of CNV, genetic deficiency of either apelin or its receptor APJ resulted in a significant decrease in the size of CNV lesions. arvojournals.org These findings suggest that the apelin/APJ system contributes to the development of pathological neovascularization. arvojournals.orgnih.gov

Interactive Table: Research Findings on Apelin-13 and Angiogenesis

Apelin-13 is recognized as a potent positive inotropic agent, meaning it enhances the contractility of the heart muscle. ahajournals.orgnih.gov This effect has been consistently observed in various preclinical models, including both normal and failing hearts. ahajournals.org In vivo studies in rats have demonstrated that the infusion of apelin significantly increases myocardial contractility, evidenced by a rise in stroke volume and preload recruitable stroke work, without altering the left ventricular end-diastolic volume. ahajournals.org This indicates a direct enhancement of the heart's pumping capacity.

The positive inotropic effects of Apelin-13 are also evident in models of heart failure. In rats with heart failure following myocardial infarction, apelin administration improved cardiac contractility and diastolic function. ahajournals.org The mechanisms underlying these inotropic effects are complex and involve multiple signaling pathways within cardiomyocytes. encyclopedia.pub Research suggests that Apelin-13's actions are mediated through pathways involving phospholipase C (PLC), protein kinase C (PKC), and ERK1/2. nih.govencyclopedia.pub Some studies also point to the involvement of Gi/o proteins and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). nih.govencyclopedia.pub

It is noteworthy that while many studies in rodent models have shown a direct positive inotropic effect, research in larger animal models like dogs and pigs has yielded different results. In these models, [Pyr1]apelin-13 did not appear to directly influence myocardial contractility. nih.govphysiology.org Instead, the observed increases in cardiac output were suggested to be secondary to reductions in peripheral vascular resistance. physiology.org This highlights potential species-specific differences in the cardiovascular actions of apelin peptides.

Apelin-13 exhibits a dual role in the regulation of vascular tone, capable of inducing both vasodilation and vasoconstriction depending on the specific vascular bed and the state of the endothelium. nih.govahajournals.org

The vasodilatory effect of Apelin-13 is primarily endothelium-dependent. researchgate.net In many preclinical models, this relaxation of blood vessels is mediated by the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO). nih.govresearchgate.net Intravenous administration of apelin has been shown to lower blood pressure in normotensive rats, an effect that is abolished by the inhibition of NO synthase. nih.gov This NO-dependent vasodilation has been observed in various vascular beds, including the coronary arteries. nih.gov

In the aftermath of cardiac injury, such as a myocardial infarction, the heart undergoes a process of remodeling which often involves the development of cardiac fibrosis—the excessive deposition of extracellular matrix proteins. This fibrosis can lead to stiffening of the heart muscle and progressive heart failure. Preclinical studies have identified Apelin-13 as a potential inhibitor of adverse cardiac remodeling and fibrosis. ahajournals.orgnih.gov

In rat models of myocardial infarction, treatment with Apelin-13 has been shown to significantly decrease the percentage of cardiac fibrosis. spandidos-publications.com This anti-fibrotic effect is associated with the downregulation of key pro-fibrotic molecules. For instance, Apelin-13 treatment has been found to reduce the elevated levels of transforming growth factor-β (TGF-β), connective tissue growth factor (CTGF), and collagen I in the heart tissue of rats with myocardial infarction. nih.govspandidos-publications.com

Interactive Table: Effects of Apelin-13 on Cardiac Fibrosis and Remodeling

Myocardial ischemia-reperfusion (I/R) injury is a significant clinical problem where the restoration of blood flow to an ischemic area of the heart paradoxically causes further damage. A substantial body of preclinical evidence suggests that Apelin-13 has potent cardioprotective effects against I/R injury. physiology.orgnih.gov Administration of Apelin-13, particularly at the time of reperfusion, has been shown to reduce the size of the myocardial infarct in various rodent models. encyclopedia.pubproquest.comnih.gov

The protective mechanisms of Apelin-13 in I/R injury are multifactorial. One key mechanism is the activation of the Reperfusion Injury Salvage Kinase (RISK) pathway, which includes the activation of PI3K-Akt and ERK signaling pathways. physiology.orgproquest.comnih.gov Inhibition of these pathways has been shown to abolish the cardioprotective effects of Apelin-13. proquest.comnih.gov Furthermore, Apelin-13 has been demonstrated to inhibit endoplasmic reticulum (ER) stress-dependent apoptotic pathways, which are activated during I/R injury. physiology.orgnih.gov This anti-apoptotic effect contributes significantly to the preservation of cardiomyocytes. physiology.org

Another important aspect of Apelin-13's cardioprotective action is its effect on the mitochondrial permeability transition pore (MPTP). The opening of the MPTP is a critical event in cell death following reperfusion. Studies have shown that both Apelin-13 and Apelin-36 (B1139625) can delay the opening of the MPTP, thereby protecting the mitochondria and the cell. proquest.comnih.gov In diabetic rat models, Apelin-13 has also been observed to have protective effects against myocardial I/R injury. aybu.edu.tr

The beneficial effects of Apelin-13 on myocardial contractility, vascular tone, and cardiac remodeling have positioned it as a potential therapeutic agent for heart failure. In preclinical models of heart failure, such as those induced by myocardial infarction or pressure overload, administration of Apelin-13 has been shown to improve cardiac function and hemodynamics. ahajournals.orgnih.gov For example, in rats with post-infarction heart failure, Apelin-13 increased cardiac output and stroke volume. ahajournals.org In Dahl salt-sensitive hypertensive rats with end-stage heart failure, chronic infusion of [Pyr1]-apelin-13 ameliorated cardiac dysfunction and remodeling. jst.go.jp

The therapeutic potential of Apelin-13 in heart failure is also linked to its ability to counteract the detrimental effects of the renin-angiotensin system. oup.com Furthermore, the apelin system itself is dysregulated in heart failure, with expression levels of both apelin and its receptor being altered as the disease progresses, suggesting that supplementing with exogenous apelin could be a viable strategy. oup.com

Metabolic Regulation Research

Apelin-13, an active isoform of the apelin peptide, has emerged as a significant regulator of various metabolic processes in preclinical research. frontiersin.org It is recognized as an adipokine, a signaling molecule from adipose tissue, that plays a crucial role in systemic energy balance. frontiersin.org Studies involving animal and cellular models have elucidated its involvement in glucose and lipid metabolism, as well as energy homeostasis, highlighting its potential as a subject for further metabolic research. frontiersin.orgfrontiersin.org

Preclinical investigations have consistently demonstrated the influence of Apelin-13 on glucose metabolism and insulin (B600854) sensitivity. Administration of Apelin-13 in animal models has been shown to improve insulin sensitivity and reduce blood glucose concentrations. nih.govphysiology.org In apelin-deficient mice, diminished insulin sensitivity was observed, a condition that was reversed with the administration of Apelin-13. nih.gov Furthermore, studies on cultured C2C12 myotubes, a model for skeletal muscle, revealed that Apelin-13 increased glucose uptake. physiology.orgnih.gov This effect is partly mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. physiology.org In diabetic rat models, Apelin-13 administration led to decreased fasting plasma glucose and fasting insulin levels. nih.govspandidos-publications.com The peptide also enhances glucose utilization in insulin-sensitive tissues like the soleus muscle. nih.gov

Table 1: Effects of Apelin-13 on Glucose Homeostasis and Insulin Sensitivity in Preclinical Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Apelin-deficient mice | Diminished insulin sensitivity, which was improved by Apelin-13 administration. | nih.gov |

| C2C12 myotubes | Increased glucose uptake and Akt phosphorylation. | physiology.orgnih.gov |

| High-fat diet diabetic rats | Improved insulin sensitivity and reduced blood glucose concentrations. | nih.gov |

| Normal and high-fat fed rats | Improved acute glucose tolerance. | nih.gov |

| db/db mice (obese diabetic) | Improved insulin sensitivity following Apelin-13 administration. | nih.gov |

Apelin-13 has demonstrated a dual role in the regulation of lipid metabolism, influencing both the breakdown of fats (lipolysis) and the formation of fat cells (adipogenesis). In vitro studies using 3T3-L1 adipocytes, a common cell line for studying fat cell biology, have shown that Apelin-13 can inhibit adipogenic differentiation. nih.govscienceopen.com This anti-adipogenic effect is linked to the regulation of key transcription factors such as PPARγ. nih.gov Furthermore, Apelin-13 has been found to promote lipolysis by regulating the expression of perilipin, a protein that coats lipid droplets in adipocytes. nih.govscienceopen.com In a rat model of type 2 diabetes induced by a high-fat diet, Apelin-13 administration resulted in a reduction of serum total cholesterol, triglycerides, and LDL-C, while increasing HDL-C levels. frontiersin.org Some research indicates that apelin can inhibit lipolysis through a pathway involving Gq, Gi, and AMPK in isolated rodent adipocytes. nih.gov This suggests a complex, context-dependent role for Apelin-13 in lipid metabolism.

Table 2: Apelin-13's Role in Lipid Metabolism

| Process | Model System | Observed Effect of Apelin-13 | Mechanism | Reference(s) |

|---|---|---|---|---|

| Adipogenesis | 3T3-L1 adipocytes | Inhibition | Regulation of PPARγ expression | nih.govscienceopen.com |

| Lipolysis | 3T3-L1 adipocytes | Promotion | Regulation of perilipin expression | nih.govscienceopen.com |

| Lipolysis | Isolated rodent adipocytes | Inhibition | Involvement of Gq, Gi, and AMPK pathways | nih.gov |

| Lipid Profile | High-fat diet-fed rats | Improvement | Reduced total cholesterol, triglycerides, LDL-C; Increased HDL-C | frontiersin.org |

Apelin-13 has been shown to influence energy expenditure and mitochondrial function in various preclinical models. Chronic treatment with apelin has been observed to increase muscle oxidative capacity and mitochondrial biogenesis. frontiersin.org This is associated with an increased expression of peroxisome proliferator-activated receptor γ co-activator 1α (PGC1α), a key regulator of mitochondrial biogenesis. frontiersin.org In chow-fed mice, apelin treatment led to higher rectal temperature and oxygen consumption, which was linked to increased expression of mitochondrial uncoupling protein 1 (UCP1) in brown adipose tissue. frontiersin.org Apelin may also modulate body adiposity by increasing energy expenditure through the activation of uncoupling proteins 1 and 3. plos.org Furthermore, Apelin-13 has been shown to protect mitochondrial function in cochlear hair cells under high glucose conditions by inhibiting ER stress. sciltp.com

Apelin-13 has been investigated for its potential roles in various forms of diabetes in animal models. In a rat model of type 2 diabetes, Apelin-13 administration ameliorated metabolic and cardiovascular disorders. nih.govspandidos-publications.com Specifically, it improved hyperglycemia, insulin resistance, and dyslipidemia. spandidos-publications.com In streptozotocin-induced type 1 diabetes models, daily administration of Apelin-13 improved insulin sensitivity and lowered plasma glucose. nih.gov Research in a mouse model of gestational diabetes mellitus has shown that Apelin-13 can improve glucose and lipid metabolism and reduce oxidative stress and inflammation through the PI3K/Akt pathway. frontiersin.org Stable analogues of Apelin-13 have demonstrated promising antidiabetic effects in mice with diet-induced obesity and diabetes. plos.org In a rat model of diabetic nephropathy, Apelin-13 treatment decreased blood glucose levels and increased insulin levels. nih.gov

Preclinical studies suggest that Apelin-13 plays a regulatory role in bone metabolism. It has been shown to participate in bone homeostasis, with research indicating its potential therapeutic value in conditions like osteoporosis. nih.gov In vitro experiments have revealed that apelin enhances osteoblast proliferation and inhibits their apoptosis. mdpi.com Apelin-13 has been found to promote osteoblast multiplication by triggering the PI3K/Akt pathway and enhancing JNK phospho-activation. aginganddisease.org Conversely, it inhibits the formation and bone-resorbing activity of osteoclasts. aginganddisease.org In ovariectomized rats, a model for postmenopausal osteoporosis, Apelin-13 treatment restored bone mass and microstructure. nih.gov It also activated mitophagy in bone marrow mesenchymal stem cells (BMSCs), which helped to ameliorate oxidative stress and restore their osteogenic function. nih.gov

Table 3: Preclinical Findings on Apelin-13 and Bone Metabolism

| Cell/Model Type | Effect of Apelin-13 | Underlying Mechanism | Reference(s) |

|---|---|---|---|

| Human osteoblasts | Enhanced proliferation, inhibited apoptosis | Activation of PI3K/Akt pathway | mdpi.com |

| Osteoblasts | Promoted multiplication | Triggering of PI3K/Akt and JNK pathways | aginganddisease.org |

| Osteoclasts | Inhibited formation and bone resorption | Attenuation of NLRP3 inflammasome-mediated pyroptosis | aginganddisease.org |

| Bone Marrow Mesenchymal Stem Cells (BMSCs) | Activated mitophagy, restored osteogenic function | Amelioration of oxidative stress via AMPK-α phosphorylation | nih.gov |

| Ovariectomized rats | Restored bone mass and microstructure | Enhanced osteogenic function | nih.gov |

The role of apelin in hepatic fibrosis is complex, with studies suggesting it may act as a pro-fibrotic agent. In a mouse model of nonalcoholic fatty liver disease (NAFLD), the expression of apelin was found to be higher compared to controls, alongside an increase in profibrotic genes. nih.gov In vitro experiments using the human hepatic stellate cell line LX-2 demonstrated that Apelin-13 upregulated the expression of collagen type I and α-smooth muscle actin (α-SMA), key markers of fibrosis. nih.gov This pro-fibrotic effect appears to be mediated through the ERK signaling pathway. nih.gov Conversely, some studies using an apelin receptor antagonist in a rat model of CCl4-induced fibrosis showed a decrease in fibrosis, suggesting that blocking apelin signaling could be beneficial. nih.gov It is important to note that while apelin may promote liver fibrosis, it has been shown to have beneficial effects against fibrosis in other organs like the kidney and lungs. portlandpress.com

Neuroscience Research

Apelin-13, a bioactive peptide fragment of the apelin proprotein, has emerged as a significant molecule in preclinical neuroscience research. Its interactions with the G protein-coupled apelin receptor (APJ), which is widely expressed throughout the central nervous system, underpin its diverse functions in various neurological processes. mdpi.com Research in cellular and animal models has highlighted its potential neuroprotective, cognitive-enhancing, and anti-inflammatory properties, suggesting its importance in the pathophysiology of various neurological disorders.

Neuroprotective Mechanisms in Cellular and Animal Models

Apelin-13 has demonstrated significant neuroprotective effects across a range of preclinical models of neurological injury. nih.gov Studies have shown that the apelin/APJ system is a crucial component of the central nervous system's protective mechanisms. mdpi.com The peptide exerts its protective actions through several key cellular pathways, primarily by inhibiting apoptosis (programmed cell death) and modulating autophagy (the cellular process of degradation and recycling of damaged components).

In models of cerebral ischemia-reperfusion injury and traumatic brain injury, apelin-13 has been found to play a neuroprotective role by inhibiting apoptosis. mdpi.com Similarly, in experimental models of subarachnoid hemorrhage, apelin-13 treatment alleviates early brain injury by reducing neuronal apoptosis and degeneration in an APJ-dependent manner. nih.govconsensus.app The anti-apoptotic effect is often linked to the regulation of key proteins in the apoptosis cascade. For instance, in vitro studies using PC12 cells subjected to oxygen-glucose deprivation (OGD) to simulate spinal cord injury, apelin-13 was shown to significantly reduce the ratios of pro-apoptotic to anti-apoptotic proteins like Bax/Bcl-2 and cleaved-caspase3/caspase3. mdpi.com

Furthermore, apelin-13's role in modulating autophagy contributes to its neuroprotective profile. In some contexts, such as in models of Parkinson's disease, apelin-13 protects dopaminergic neurons by promoting autophagy. nih.gov Conversely, in other injury models like cerebral ischemia/reperfusion, it has been shown to inhibit excessive autophagy. mdpi.com This suggests a context-dependent regulatory role. In spinal cord injury models, apelin-13 protects neurons by strengthening autophagy, as indicated by the increased expression of Beclin1, a key protein in the autophagy pathway. mdpi.com This enhancement of autophagy is believed to protect neurons from early-stage apoptosis following injury. mdpi.com

| Model System | Observed Neuroprotective Effect | Key Molecular Mechanism | Reference |

|---|---|---|---|

| Spinal Cord Injury (in vitro, OGD model) | Reduced neuronal apoptosis, increased cell viability | Strengthened autophagy (increased Beclin1), reduced Bax/Bcl-2 and cleaved-caspase3/caspase3 ratios | mdpi.com |

| Subarachnoid Hemorrhage (in vivo, rat model) | Alleviated neurological deficits and brain edema, attenuated cortical cell death | Inhibition of apoptosis (decreased active caspase-3 and Bax, increased Bcl-2) | consensus.app |

| Parkinson's Disease (in vivo, MPTP model) | Alleviated dopaminergic neurodegeneration | Promotion of autophagy (up-regulation of LC3B-II and Beclin1) and inhibition of endoplasmic reticulum stress | nih.gov |

| Cerebral Ischemia | Reduced infarct volume and cerebral edema | Inhibition of excitotoxicity and apoptosis | nih.govfrontiersin.org |

Cognitive Function Studies: Learning and Memory in Animal Models

The apelin/APJ signaling pathway is implicated in the regulation of cognitive functions, including learning and memory. mdpi.com The wide distribution of apelin-13 and its receptor in brain regions critical for cognition, such as the hippocampus, supports its role in these processes. mdpi.com Preclinical studies using various animal models of cognitive impairment have demonstrated that apelin-13 can ameliorate deficits in learning and memory.

In a streptozotocin (B1681764) (STZ)-induced rat model of sporadic Alzheimer's disease, administration of apelin-13 was found to significantly improve cognitive performance in behavioral tests like the novel object recognition (NOR) and Y-maze tests. frontiersin.orgnih.gov Similarly, in mouse models of Alzheimer's disease induced by STZ or amyloid-beta (Aβ), intranasal administration of apelin-13 ameliorated cognitive impairment. mdpi.compreprints.orgnih.gov The mechanisms underlying these improvements are multifaceted. One key pathway involves the enhancement of synaptic plasticity. mdpi.com Apelin-13 has been shown to restore long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus of STZ-treated mice. mdpi.compreprints.org

Another proposed mechanism is the modulation of neurotrophic factors. Studies have shown that apelin-13 can activate the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine receptor kinase B (TrkB) signaling pathway. nih.govfrontiersin.orgnih.gov BDNF is crucial for neuronal survival, growth, and synaptic plasticity. By upregulating this pathway, apelin-13 may protect against neuronal damage and cholinergic dysfunction, thereby improving cognitive function. frontiersin.orgnih.gov Furthermore, research indicates apelin-13 can improve memory deficits induced by chronic stress, an effect also linked to the upregulation of BDNF. nih.govfrontiersin.org

| Animal Model | Behavioral Test | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| STZ-Induced Alzheimer's Model (Rat) | Novel Object Recognition, Y-Maze | Ameliorated cognitive impairment | Activation of BDNF-TrkB signaling, inhibition of neuroinflammation | frontiersin.orgnih.gov |

| STZ-Induced Alzheimer's Model (Mouse) | Morris Water Maze, Y-Maze | Improved spatial learning and memory | Enhancement of synaptic plasticity (LTP), attenuation of oxidative stress | mdpi.compreprints.orgnih.gov |

| Chronic Stress-Induced Memory Deficit (Mouse) | Novel Object Recognition, Y-Maze | Improved memory deficits | Upregulation of BDNF | nih.govfrontiersin.org |

| Aβ-Induced Alzheimer's Model (Rat) | Passive Avoidance | Protected against memory impairment | Regulation of HPA axis markers (GR and FKBP5) | nih.gov |

Neuroinflammation Regulation in Brain Research

Neuroinflammation is a critical factor in the pathogenesis of many neurological disorders, characterized by the activation of glial cells like microglia and astrocytes, and the subsequent release of inflammatory cytokines. frontiersin.orgnih.gov Apelin-13 has demonstrated potent anti-inflammatory effects in various brain research models.

In animal models of Alzheimer's disease, apelin-13 has been shown to inhibit the activation of both microglia and astrocytes in the hippocampus. frontiersin.orgnih.gov This inhibitory effect is accompanied by a significant reduction in the expression and release of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). consensus.appfrontiersin.orgnih.gov The suppression of these inflammatory mediators contributes to the neuroprotective effects of apelin-13, helping to preserve neuronal integrity and function in the face of pathological insults. frontiersin.orgnih.gov

The anti-inflammatory action of apelin-13 is often linked to its ability to modulate specific signaling pathways. For instance, the neuroprotective effects in Alzheimer's models are partly mediated through the activation of the BDNF-TrkB signaling pathway, which can, in turn, suppress neuroinflammatory responses. frontiersin.orgnih.gov Studies on subarachnoid hemorrhage also confirm the anti-inflammatory properties of apelin-13, showing it can decrease the levels of TNF-α and IL-1β in the cerebrospinal fluid, thereby reducing early brain injury. nih.govconsensus.app In vitro studies using astrocyte cell cultures have further corroborated these findings, showing that apelin-13 treatment leads to a significant decrease in inflammation induced by bacterial endotoxins. researchgate.net

Role in Animal Models of Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Vascular Dementia)

Apelin-13 has shown therapeutic potential in a variety of animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and vascular dementia. nih.govmdpi.comnih.gov

Alzheimer's Disease (AD): In rodent models of AD induced by amyloid-beta (Aβ) or streptozotocin (STZ), apelin-13 has been shown to exert neuroprotective effects and improve cognitive function. mdpi.comnih.gov It mitigates Aβ-induced memory impairment and anxiety-like behaviors. nih.gov Mechanistically, apelin-13 has been found to inhibit neuroinflammation, reduce oxidative stress, and upregulate the BDNF/TrkB signaling pathway. mdpi.comfrontiersin.orgnih.govnih.gov A recent study also highlighted that apelin-13 can upregulate METTL3, an m6A methyltransferase, which in turn regulates the expression of BDNF, suggesting a novel epigenetic mechanism for its neuroprotective action in AD. nih.gov

Parkinson's Disease (PD): The primary pathology of PD involves the degeneration of dopaminergic neurons in the substantia nigra. nih.gov In the MPTP mouse model of PD, apelin-13 protects these neurons by inhibiting endoplasmic reticulum stress and promoting autophagy. nih.gov In the 6-hydroxydopamine (6-OHDA) rat model, apelin-13 attenuates motor impairments and prevents detrimental changes in synaptic plasticity-related molecules in the striatum, such as PSD-95 and dopamine (B1211576) receptors. nih.govmdpi.com These findings suggest that apelin-13 helps preserve the integrity of the nigrostriatal pathway. nih.govnih.gov

Vascular Dementia (VD): Vascular dementia is a cognitive impairment caused by cerebrovascular disease. nih.govnih.gov In rat models of VD, which simulate conditions of chronic cerebral ischemia, apelin-13 has been shown to be neuroprotective. nih.govnih.gov Its administration leads to an increase in the number of neurons and the inhibition of apoptosis. nih.gov This effect is mediated through the apelin receptor (APJ), where the formation of APJ homodimers plays a crucial role in inhibiting apoptosis and autophagy via G protein-dependent signaling pathways. nih.govnih.govresearchgate.net

Excitotoxicity and Synaptic Plasticity Studies

Apelin-13 has been shown to influence both excitotoxicity and synaptic plasticity, two fundamental processes in neuronal function and dysfunction.

Excitotoxicity: This pathological process, caused by the excessive activation of excitatory amino acid receptors like the NMDA receptor, leads to neuronal damage and is a key factor in ischemic brain injury. frontiersin.org Apelin-13 has been shown to inhibit excitotoxicity following cerebral ischemia. frontiersin.org In vitro studies using SH-SY5Y cells have demonstrated that apelin-13 can protect against D-glutamic acid-induced excitotoxicity. researchgate.net This protection involves the reduction of inflammatory cytokines and oxidative stress markers, alongside an increase in the levels of the neurotrophic factor BDNF. researchgate.net

Synaptic Plasticity: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. nih.gov Long-term potentiation (LTP) is a primary experimental model of synaptic plasticity. nih.gov In a rat model of Parkinson's disease, which is known to cause cognitive dysfunction and hippocampal impairment, apelin-13 was found to ameliorate the impairment of early-LTP (E-LTP) in the CA1 region of the hippocampus. nih.gov Furthermore, in the striatum of parkinsonian rats, apelin-13 prevented the pathological changes in the expression of key synaptic proteins, including PSD-95, neurexin1, and neuroligin, which are essential for synaptic structure and function. nih.gov In STZ-induced models of Alzheimer's disease, apelin-13 was also observed to restore hippocampal LTP, correlating with improved cognitive performance. mdpi.compreprints.org

Spinal Cord Injury Research

Spinal cord injury (SCI) is a devastating condition that results in significant neuronal loss and functional deficits. nih.gov Recent preclinical research has identified apelin-13 as a promising neuroprotective agent in the context of SCI. mdpi.comnih.gov Studies have shown that the expression of apelin is altered in injured spinal cord tissue. mdpi.com

In a rat contusion model of SCI, treatment with apelin-13 led to significant functional recovery and improved behavioral outcomes. nih.gov Histological analysis revealed that apelin-13 treatment reduced the volume of the central cavity, decreased the number of glial cells, and increased the volume of the spinal cord and the number of neural cells. nih.gov This suggests that apelin-13 promotes tissue preservation and reduces glial scarring.

The mechanisms underlying the beneficial effects of apelin-13 in SCI are multifactorial. One key mechanism is the regulation of the inflammatory process. Following SCI, apelin-13 was found to decrease the levels of pro-inflammatory cytokines (like IL-1β, TNF-α, IL-6) and increase the level of the anti-inflammatory cytokine IL-10. nih.gov Additionally, in vitro experiments using an oxygen-glucose deprivation model to mimic SCI conditions showed that apelin-13 protects neurons by attenuating early-stage apoptosis and strengthening autophagy. mdpi.com It achieves this by modulating the expression of apoptosis-related proteins (Bax/Bcl-2, cleaved-caspase3) and autophagy-related proteins (Beclin1). mdpi.comresearchgate.net These findings highlight the potential of apelin-13 as a novel therapeutic strategy for SCI. mdpi.com

Immune and Inflammatory Responses Research

Preclinical research has identified Apelin-13 as a significant modulator of macrophage function and inflammatory cytokine secretion. In in-vitro studies using mouse bone marrow-derived macrophages (BMDMs) and RAW264.7 cell lines stimulated with lipopolysaccharide (LPS), Apelin-13 demonstrated a capacity to inhibit the production and release of key pro-inflammatory cytokines. nih.govresearchgate.net Specifically, treatment with Apelin-13 led to a marked reduction in the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govtandfonline.com This anti-inflammatory effect is mediated through the APJ receptor. nih.govresearchgate.net

Further investigations into macrophage activity have explored Apelin-13's role in macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). In a rat model of spinal cord injury, Apelin-13 was found to reduce neuroinflammation by influencing this polarization sequence. researchgate.net The research indicated a decrease in the mRNA expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-2, alongside an increase in anti-inflammatory cytokines such as Transforming Growth Factor-beta 1 (TGF-β1), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). researchgate.net This suggests that Apelin-13 can shift the macrophage balance from a pro-inflammatory to an anti-inflammatory and reparative state.

| Cytokine | Effect Observed with Apelin-13 Treatment | Research Context | Source |

|---|---|---|---|

| TNF-α | Decreased | LPS-stimulated macrophages; Spinal cord injury model | nih.govresearchgate.net |

| IL-6 | Decreased | LPS-stimulated macrophages | nih.govtandfonline.com |

| IL-1β | Decreased | LPS-stimulated macrophages; Spinal cord injury model | nih.govtandfonline.comresearchgate.net |

| IL-2 | Decreased | Spinal cord injury model | researchgate.net |

| TGF-β1 | Increased | Spinal cord injury model | researchgate.net |

| IL-4 | Increased | Spinal cord injury model | researchgate.net |

| IL-10 | Increased | Spinal cord injury model | researchgate.net |

In animal models of acute lung injury (ALI), typically induced by lipopolysaccharide (LPS), Apelin-13 has been shown to exert significant protective effects. nih.govresearchgate.netnih.gov Administration of Apelin-13 in mice with LPS-induced ALI led to an amelioration of lung tissue damage, evidenced by reduced histological damage and lower lung wet/dry weight ratios. researchgate.netresearchgate.net

The protective mechanisms of Apelin-13 in ALI are multifaceted. Research indicates that Apelin-13 administration attenuates the production of inflammatory cytokines in the lungs. researchgate.net It also helps maintain the integrity of the pulmonary endothelial barrier, reducing vascular permeability. researchgate.net Mechanistically, these protective effects have been associated with the inhibition of the NF-κB pathway and the suppression of NLRP3 inflammasome activation. nih.gov Furthermore, Apelin-13 appears to regulate mitochondrial function and autophagy, partly through the enhancement of AMPK phosphorylation, which contributes to its therapeutic effects in ALI models. researchgate.net

| Observed Effect in ALI Animal Models | Associated Mechanism | Source |

|---|---|---|

| Amelioration of lung injury | Reduced histological damage | researchgate.netresearchgate.net |

| Reduced pulmonary vascular permeability | Maintenance of endothelial barrier | researchgate.net |

| Suppression of inflammatory cytokines | Inhibition of NF-κB pathway | nih.govresearchgate.net |

| Inhibition of NLRP3 inflammasome | Downregulation of inflammatory signaling | nih.gov |

| Improved mitochondrial function | Enhanced phosphorylation of AMPK | researchgate.net |

Apelin-13 has been found to modulate redox homeostasis within immune cells, particularly macrophages, which plays a crucial role in its anti-inflammatory properties. nih.gov In the context of LPS-induced ALI, Apelin-13 treatment was shown to reduce oxidative stress. nih.govtandfonline.com This was demonstrated by a decrease in the levels of hydrogen peroxide (H₂O₂) and a reduction in the protein expression of NADPH oxidase 4 (NOX4), a key enzyme in the production of reactive oxygen species (ROS). nih.govtandfonline.com

The protective effects of Apelin-13 in ALI are directly linked to its ability to suppress ROS formation. nih.gov By regulating NOX4-dependent ROS production, Apelin-13 can inhibit abnormal glycolysis in macrophages, which in turn suppresses the inflammatory response. nih.gov This modulation of the cellular redox environment is a key mechanism through which Apelin-13 alleviates inflammation and tissue damage. nih.govtandfonline.com

| Redox Homeostasis Marker | Effect of Apelin-13 | Cell/Tissue Context | Source |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Decreased formation | Lung tissue; Macrophages | nih.govfrontiersin.org |

| Hydrogen Peroxide (H₂O₂) | Reduced content | Lung tissue | nih.govtandfonline.com |

| NADPH Oxidase 4 (NOX4) | Reduced protein levels | Lung tissue | nih.govtandfonline.com |

Renal System Research

Research into the renal system has revealed that Apelin-13 plays a significant role in regulating the renin-angiotensin system (RAS), a critical hormonal cascade for blood pressure control. physiology.orgphysiology.orgnih.gov Specifically, studies have demonstrated that Apelin-13 acts as an inhibitor of renin production. physiology.orgphysiology.orgnih.govresearcher.life

The mechanism underlying this inhibition involves the modulation of intracellular signaling pathways in renin-producing cells. physiology.orgnih.gov Apelin-13 was found to suppress cAMP production, which is a key second messenger in stimulating renin secretion. physiology.orgphysiology.orgnih.gov This leads to a downstream inhibition of renin mRNA expression and protein synthesis within the renal tissue. physiology.orgphysiology.orgnih.gov The inhibitory effect of Apelin-13 on renin expression is mediated through the cAMP/PKA/soluble (pro)renin receptor (sPRR) pathway, highlighting a novel mechanism for controlling the activation of the RAS. physiology.orgphysiology.orgnih.gov

The inhibitory effects of Apelin-13 on the renin-angiotensin system have been investigated in preclinical models of renovascular hypertension. physiology.orgphysiology.orgnih.gov The two-kidney one-clip (2K1C) rat model, which simulates renovascular hypertension by inducing renal artery stenosis, has been a key tool in this research. physiology.orgphysiology.orgnih.gov

In 2K1C rats, which exhibit an overactivated RAS, treatment with Apelin-13 led to a significant reduction in key markers of hypertension. physiology.orgphysiology.orgnih.gov The study observed that Apelin-13 treatment reduced the elevated systolic blood pressure. physiology.orgphysiology.orgnih.gov Concurrently, it lowered plasma renin content, plasma renin activity (PRA), and levels of angiotensin II (ANG II), the primary effector molecule of the RAS. physiology.orgphysiology.orgnih.gov These findings suggest that by suppressing renin production and subsequent RAS activation, Apelin-13 can mitigate renovascular hypertension. physiology.orgphysiology.orgnih.gov

| Parameter | Effect of Apelin-13 in 2K1C Rat Model | Source |

|---|---|---|

| Systolic Blood Pressure | Reduced | physiology.orgphysiology.orgnih.gov |

| Plasma Renin Content | Reduced | physiology.orgphysiology.orgnih.gov |

| Plasma Renin Activity (PRA) | Reduced | physiology.orgphysiology.orgnih.gov |

| Angiotensin II (ANG II) | Reduced | physiology.orgphysiology.orgnih.gov |

| Soluble (pro)renin receptor (sPRR) | Reduced | physiology.orgphysiology.orgnih.gov |

Other Physiological System Investigations

Preclinical research has extended the investigation of Apelin-13's physiological roles beyond its well-documented cardiovascular and metabolic functions. Emerging studies have begun to elucidate its influence on other complex systems, notably the auditory and musculoskeletal systems. These investigations highlight the peptide's potential involvement in cellular protection, development, and maintenance of tissue homeostasis in these specialized environments.

Auditory System Research (Cochlear Hair Cells)

The auditory system, particularly the delicate cochlear hair cells responsible for transducing sound, is susceptible to damage from various insults, including metabolic stress and ototoxic agents. Preclinical studies have explored the protective capacity of Apelin-13 in models of cochlear hair cell damage.

In an in vitro model using cochlear hair cells, high-glucose conditions were found to induce mitochondrial dysfunction, a key factor in diabetic hearing loss. nih.govnih.gov Treatment with Apelin-13 was shown to ameliorate this high glucose-induced mitochondrial impairment. nih.govnih.gov The protective mechanism appears to involve the inhibition of endoplasmic reticulum (ER) stress. nih.govnih.gov By reducing ER stress, Apelin-13 helps preserve mitochondrial function and impedes the progression of apoptotic signaling pathways within the cochlear hair cells. nih.gov This intervention ultimately leads to decreased caspase-3 activity and reduced cellular apoptosis. nih.gov

Further research has demonstrated Apelin-13's protective effects against drug-induced ototoxicity. In preclinical models of cisplatin-induced hearing loss, Apelin-13 treatment attenuated hearing loss and protected both cochlear hair cells and spiral ganglion neurons from damage. researchgate.net The mechanism of protection in this context also involves the reduction of apoptosis. researchgate.netresearchgate.net Additionally, Apelin-13 was found to preserve mitochondrial membrane potential and inhibit the production of reactive oxygen species (ROS) in cultured cochlear explants exposed to cisplatin. researchgate.net These findings suggest a significant role for Apelin-13 in mitigating oxidative stress and apoptosis in the inner ear.

Table 1: Summary of Apelin-13 Research in Auditory System Models This table is interactive and allows for sorting and filtering of data.

| Model System | Insult/Condition | Key Findings with Apelin-13 Treatment | Reported Mechanism of Action | Reference(s) |

| Cultured Cochlear Hair Cells | High Glucose (HG) | Ameliorated HG-induced mitochondrial dysfunction; Reduced cell apoptosis. | Inhibition of Endoplasmic Reticulum (ER) stress. | nih.govnih.gov |

| Cultured Cochlear Explants | Cisplatin | Preserved mitochondrial membrane potential; Inhibited ROS production. | Reduction of oxidative stress. | researchgate.net |

| Mouse Model | Cisplatin | Attenuated hearing loss; Protected cochlear hair cells and spiral ganglion neurons. | Reduction of apoptosis. | researchgate.net |

Role in Musculoskeletal System Development and Function

The apelin/APJ system is increasingly recognized as a crucial regulator of the musculoskeletal system. aginganddisease.org Preclinical studies have demonstrated that Apelin-13 plays a multifaceted role in bone homeostasis and skeletal muscle function, with implications for degenerative conditions like osteoporosis and sarcopenia. aginganddisease.org

Bone Homeostasis: Apelin-13 has been shown to exert osteoprotective effects. aginganddisease.org Clinical observations in humans have noted that serum levels of Apelin-13 are lower in patients with osteoporosis compared to healthy individuals. aginganddisease.orgnih.gov In preclinical models, Apelin-13 influences bone metabolism by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). aginganddisease.org It promotes the multiplication of osteoblasts by activating signaling pathways such as PI3K/Akt and JNK. aginganddisease.org Furthermore, Apelin-13 has been found to restore the osteogenic function of bone marrow stromal cells under oxidative stress by activating mitophagy. aginganddisease.org In osteoclasts, Apelin-13 inhibits their formation and bone-resorbing activity by suppressing inflammasome-mediated pyroptosis. aginganddisease.org

Skeletal Muscle Function: Apelin-13 is integral to maintaining skeletal muscle mass and function. A decline in apelin levels is correlated with the prevalence of sarcopenia, the age-related loss of muscle mass and strength. aginganddisease.orgbiorxiv.org Conversely, supplementation with Apelin-13 has been shown to reverse hallmarks of skeletal muscle aging. biorxiv.orgnih.gov

In rodent models, Apelin-13 administration increases skeletal muscle mitochondrial content by enhancing the expression of components of the mitochondrial respiratory chain and import pathways. physiology.org This process appears to be mediated through an increase in the mRNA expression of the transcriptional coactivator PGC-1β, without significantly affecting AMPK signaling. physiology.org Apelin-13 also promotes muscle protein synthesis and mitochondrial biogenesis through the coordinated activation of AMPK/AKT/P70S6K signaling pathways. aginganddisease.orgnih.gov

Moreover, Apelin-13 demonstrates a therapeutic effect in models of muscle atrophy. In mouse models of chronic kidney disease (CKD)-induced muscle atrophy, Apelin-13 administration ameliorated weight loss and the decrease in the cross-sectional area of hindlimb skeletal muscle. nih.govelsevierpure.com This was associated with a suppression of the atrophy-related genes atrogin-1 and myostatin. nih.govelsevierpure.com Similarly, in in vitro studies, Apelin-13 protected myotubes from dexamethasone-induced atrophy. researchgate.net

Table 2: Summary of Apelin-13 Research in Musculoskeletal System Models This table is interactive and allows for sorting and filtering of data.

| System Component | Model System | Key Findings with Apelin-13 Treatment | Reported Mechanism of Action | Reference(s) |

| Bone | Preclinical Models | Promotes osteoblast multiplication; Inhibits osteoclastogenesis and bone resorption. | Activation of PI3K/Akt and JNK pathways; Attenuation of NLRP3 inflammasome. | aginganddisease.org |

| Skeletal Muscle | Rat Model | Increased mitochondrial content in triceps muscle. | Increased mRNA expression of PGC-1β. | physiology.org |

| Skeletal Muscle | Mouse Model (Muscular Dystrophy) | Stimulates endothelial cells, enhances muscle stem cell function and endogenous repair. | Stimulation of the perivascular muscle stem cell niche. | biorxiv.org |

| Skeletal Muscle | Mouse Model (CKD-induced atrophy) | Ameliorated weight loss and decrease in muscle cross-sectional area. | Suppression of atrogin-1 and myostatin expression. | nih.govelsevierpure.com |

| Skeletal Muscle | Myotubes (in vitro) | Protected against dexamethasone-induced atrophy. | Reduced expression of MuRF1. | researchgate.net |

| Skeletal Muscle | Aging Mouse Model | Reversed sarcopenia and enhanced muscle function. | Triggered mitochondriogenesis, autophagy, and anti-inflammatory pathways. | nih.gov |

Processing, Metabolism, and Structural Considerations of Apelin 13 Peptide

Biosynthesis and Proteolytic Processing Pathways of Apelin Peptides